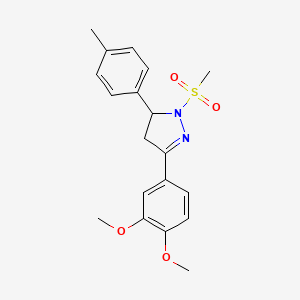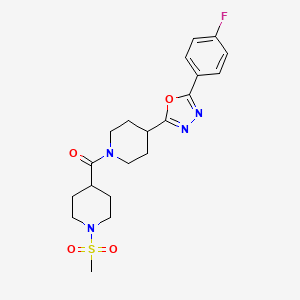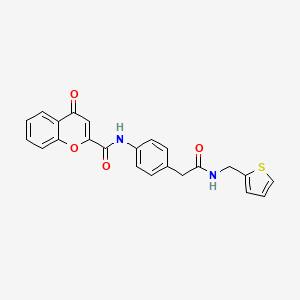![molecular formula C17H21N3O B2558974 2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380101-25-5](/img/structure/B2558974.png)
2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPAP and has a molecular formula of C20H21N3O.
科学研究应用
MPAP has been studied extensively for its potential applications in various fields. One of the most significant areas of research has been in the field of neuroscience. MPAP has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT). This property makes it an attractive candidate for the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and drug addiction.
作用机制
The mechanism of action of MPAP involves its ability to inhibit the reuptake of dopamine by the DAT. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in enhanced dopamine signaling. The enhanced dopamine signaling is thought to be responsible for the therapeutic effects of MPAP in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPAP have been extensively studied. In addition to its effects on dopamine signaling, MPAP has also been shown to affect other neurotransmitter systems such as norepinephrine and serotonin. MPAP has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of MPAP in lab experiments is its ability to selectively inhibit the DAT. This property makes it an attractive candidate for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of MPAP is its relatively short half-life, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of MPAP. One of the most significant areas of research is the development of more potent and selective DAT inhibitors. Another area of research is the study of the effects of MPAP on other neurotransmitter systems and their potential therapeutic applications. Additionally, the use of MPAP in combination with other drugs for the treatment of various neurological disorders is an area that requires further investigation.
Conclusion
In conclusion, 2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MPAP is relatively straightforward, and it has been extensively studied for its potential therapeutic applications in various neurological disorders. Further research is required to fully understand the potential of MPAP and its future applications.
合成方法
The synthesis of MPAP involves the reaction of 2-chloro-6-phenylpyridazine with 3-azetidinone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with 2-methylpropylamine to yield the final product. The synthesis of MPAP is relatively straightforward and can be carried out in a laboratory setting with ease.
属性
IUPAC Name |
2-[1-(2-methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13(2)10-19-11-15(12-19)20-17(21)9-8-16(18-20)14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPYZIZAVLFBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2558893.png)

![[4-[(4-Methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate](/img/structure/B2558896.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2558897.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2558903.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2558904.png)


![1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone](/img/structure/B2558908.png)
![Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558909.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558913.png)
